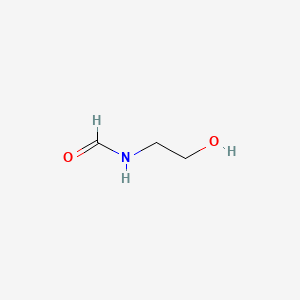
2,3-Dihydro-4H-pyran-4-one
Overview
Description
2,3-Dihydro-4H-pyran-4-one is a versatile organic compound that serves as a key synthon in the synthesis of various biologically active molecules. It is also used in the synthesis of carbohydrates and highly functionalized aromatic rings . This compound has inspired the synthetic organic community to develop numerous strategies for its preparation and utilization.
Mechanism of Action
Target of Action
Researchers have explored its use in the construction of complex organic structures .
Mode of Action
The exact mode of action remains an area of ongoing research Notably, a metal-free, p-TsOH-catalyzed intramolecular rearrangement of δ-hydroxyalkynones provides substituted 2,3-dihydro-4H-pyran-4-ones. This rearrangement occurs with high regioselectivity under mild conditions . Additionally, the hetero Diels-Alder reaction of 1-amino-3-siloxy-1,3-butadiene with unactivated carbonyl compounds and imines leads to the formation of 2,3-dihydro-4-pyrones and dihydro-4-pyridones .
Action Environment
Environmental factors, including pH, temperature, and solvent polarity, can influence the compound’s stability, reactivity, and efficacy. Understanding these factors is essential for optimizing its applications.
Biochemical Analysis
Biochemical Properties
2,3-Dihydro-4H-pyran-4-one exhibits strong antioxidant properties, which are attributed to its enol structure. This compound interacts with various biomolecules, including enzymes and proteins, to scavenge free radicals. For instance, it has been shown to interact with the 2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙+), 2,2′-diphenyl-1-picrylhydrazyl radical (DPPH), and galvinoxyl radical, thereby reducing oxidative stress .
Cellular Effects
This compound influences various cellular processes by modulating antioxidant activity. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to scavenge free radicals helps in protecting cells from oxidative damage, thereby maintaining cellular integrity and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s enol structure is key to its antioxidant activity, as it can donate hydrogen atoms to neutralize free radicals. This mechanism involves the inhibition of oxidative stress pathways and the activation of antioxidant defense systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been found that the compound remains stable under certain conditions, but its antioxidant activity can decrease over time due to degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in reducing oxidative stress .
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound exhibits significant antioxidant activity without adverse effects. At higher doses, there may be toxic effects, including potential damage to cellular structures and disruption of metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the Maillard reaction. It interacts with enzymes and cofactors that facilitate its conversion into other bioactive compounds. The compound’s presence in metabolic pathways can influence metabolic flux and alter metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help in the localization and accumulation of the compound in specific cellular compartments, where it can exert its antioxidant effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound can effectively participate in biochemical reactions and protect cells from oxidative damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hetero-Diels-Alder Reaction: This method involves the reaction of 1-amino-3-siloxy-1,3-butadiene with unactivated carbonyl compounds and imines under mild conditions, often at room temperature and without the need for Lewis acid catalysts.
Cyclization of 5-Hydroxy-1,3-Diketones: This method involves the oxidative cyclization of β-hydroxyenones with palladium (II) as a catalyst.
Intermolecular [4+2] Cycloaddition: This method uses epoxides and 3-alkoxycyclobutanones mediated by boron trifluoride etherate to produce 2,3-dihydro-4H-pyran-4-one.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The hetero-Diels-Alder reaction and cyclization methods are particularly favored due to their high yields and relatively mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2,3-Dihydro-4H-pyran-4-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Reduced forms like alcohols.
Substitution: Substituted pyran derivatives with various functional groups.
Scientific Research Applications
2,3-Dihydro-4H-pyran-4-one has a wide range of applications in scientific research:
Biology: This compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of various drugs and therapeutic agents.
Industry: This compound is employed in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: Another pyran derivative with similar reactivity but different structural properties.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties and formation during the Maillard reaction.
Uniqueness
2,3-Dihydro-4H-pyran-4-one is unique due to its versatility in synthetic applications and its ability to form a wide range of biologically active molecules. Its reactivity and stability make it a valuable compound in both academic research and industrial applications .
Properties
IUPAC Name |
2,3-dihydropyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-5-1-3-7-4-2-5/h1,3H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSOJXHICDKYJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340718 | |
| Record name | 2H-Pyran-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84302-42-1 | |
| Record name | 2,3-Dihydro-4-pyranone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084302421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-pyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIHYDRO-4-PYRANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF34W8HR7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















